1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2. It is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology . This compound is not intended for medical or clinical use in humans or animals .
Preparation Methods
The synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with but-3-yn-1-ylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for research and development .
Chemical Reactions Analysis
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It is used in the study of biological processes and the development of new biochemical assays
Medicine: Although not used clinically, it is employed in preclinical research to investigate potential therapeutic targets and mechanisms of action
Industry: It is used in the development of new materials and the optimization of industrial processes
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidin-3-amine dihydrochloride: This compound has a similar structure but differs in the position of the amine group.
1-(But-3-yn-1-yl)piperidin-4-amine: This compound lacks the dihydrochloride component, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride component, which can influence its chemical properties and applications .
Biological Activity
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a compound featuring a piperidine ring substituted with a but-3-ynyl group. Its unique structure, particularly the alkyne functional group, contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms, and potential therapeutic applications.
- IUPAC Name : 1-but-3-ynylpiperidin-4-amine dihydrochloride
- Molecular Formula : C₉H₁₈Cl₂N₂
- Molecular Weight : 225.16 g/mol
- Appearance : White powder, soluble in water due to the presence of dihydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Initial studies suggest that it may interact with opioid receptors or other neuroreceptors, influencing neurotransmitter release and potentially modulating pain perception and other neurological functions.
Enzyme Inhibition Studies
Research indicates that compounds similar to 1-(but-3-yn-1-yl)piperidin-4-amine have shown significant inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. The selectivity for MAO-A and MAO-B isoforms is particularly noteworthy, as selective inhibitors can have therapeutic implications for disorders such as depression and Parkinson's disease .
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
1-(But-3-yn-1-yl)piperidin | MAO-A | TBD | TBD |
1-(But-3-yne)-4-amino-piperidine | MAO-B | TBD | TBD |
Note: TBD = To be determined in ongoing studies.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of derivatives related to 1-(but-3-yn-1-yl)piperidin suggest potential efficacy against various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences antibacterial activity .
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.0039 - 0.025 | Strong |
Escherichia coli | 0.0039 - 0.025 | Strong |
Neuropharmacological Potential
A study focused on the neuropharmacological effects of piperidine derivatives has highlighted the potential of compounds like 1-(but-3-yn-1-y)piperidin in treating neurological disorders. The compound's ability to selectively inhibit MAO-A and MAO-B suggests it could serve as an adjunct therapy for conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Derivative Development
The synthesis of 1-(but-3-yne)-4-amino-piperidine has been explored extensively, with various synthetic routes yielding derivatives that enhance biological activity. These derivatives are being evaluated for their pharmacokinetic profiles and therapeutic potentials.
Properties
IUPAC Name |
1-but-3-ynylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h1,9H,3-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKZLBUKVUJZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-24-1 | |
Record name | 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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